N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide
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Overview
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide is a complex organic compound that features a benzotriazole moiety, a cyanophenyl group, and a methanesulfonamide group. Compounds containing benzotriazole are known for their applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide typically involves the following steps:
Formation of Benzotriazole Moiety: Benzotriazole can be synthesized from o-phenylenediamine and nitrous acid.
Attachment of Benzotriazole to Methanesulfonamide: This step involves the reaction of benzotriazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Cyanophenyl Group: The final step involves the reaction of the intermediate with 2-cyanophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions may target the cyanophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it effective as a corrosion inhibitor. The cyanophenyl group may interact with biological targets, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor.
Methanesulfonamide: Used in pharmaceuticals for its sulfonamide group.
2-Cyanophenyl Isocyanate: Used in organic synthesis for introducing cyanophenyl groups.
Uniqueness
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide is unique due to the combination of benzotriazole, cyanophenyl, and methanesulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
876946-42-8 |
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Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide |
InChI |
InChI=1S/C15H13N5O2S/c1-23(21,22)20(14-8-4-2-6-12(14)10-16)11-19-15-9-5-3-7-13(15)17-18-19/h2-9H,11H2,1H3 |
InChI Key |
VAEPWOPXSWNIKN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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